Basic Violet 8 (C.I. 50210): Chemical Structure, Physicochemical Properties, and Advanced Applications in Biological Staining and Nanotechnology
Basic Violet 8 (C.I. 50210): Chemical Structure, Physicochemical Properties, and Advanced Applications in Biological Staining and Nanotechnology
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Basic Violet 8 (Color Index No. 50210), also known within the Safranine class of dyes, is a synthetic, cationic phenazinium dye renowned for its robust photophysical properties and high molar absorptivity [1]. Traditionally utilized in the textile industry and histological laboratories for its vibrant purple-red hue and excellent nucleic acid binding capabilities, Basic Violet 8 has recently garnered significant attention in the field of nanotechnology [2]. As a nitrogen-rich, conjugated precursor, it is now being leveraged to synthesize highly fluorescent carbon dots (CDs) for advanced biosensing applications, including the detection of critical diabetes biomarkers [4].
This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and mechanisms of action of Basic Violet 8, alongside self-validating protocols for both quality control and modern nanomaterial synthesis.
Chemical Identity and Structural Architecture
Basic Violet 8 belongs to the azine class of dyes, specifically featuring a phenazinium core. Its chemical nomenclature is generally described as 3-Amino-7-(N,N-dimethylamino)-2-methyl-4'-methyl-5-phenyl-phenazinium chloride [3].
Structural Causality
The dye's intense coloration and functional properties are directly derived from its structural architecture:
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Extended π -Conjugation: The planar phenazinium core allows for extensive electron delocalization, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption within the visible spectrum (540–550 nm) [3].
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Cationic Charge: The positive charge localized on the quaternary nitrogen atom of the phenazinium ring is critical. It drives the electrostatic attraction toward polyanionic targets, such as the phosphate backbones of DNA and RNA, making it a highly effective biological stain [2].
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Auxochromic Groups: The presence of amino and dimethylamino groups acts as electron donors, intensifying the color (hyperchromic effect) and shifting the absorption to longer wavelengths (bathochromic shift).
Synthesis pathway of Basic Violet 8 via co-oxidation and condensation.
Physicochemical Properties
Understanding the physicochemical parameters of Basic Violet 8 is essential for formulation and experimental reproducibility. Due to the manufacturing process, commercial lots may contain slight variations in methylation, leading to minor fluctuations in molecular weight (typically cited between 350.85 and 378.86 g/mol ) [2, 3].
Quantitative Data Summary
| Property | Specification / Value |
| Color Index (C.I.) Number | 50210 |
| CAS Registry Number | 8004-94-2 |
| Chemical Class | Azine / Phenazinium Dye |
| Molecular Formula | C₂₁H₂₁ClN₄ (Representative) |
| Molecular Weight | ~364.87 g/mol |
| Appearance | Brown/greenish-brown powder to dark blue/black crystals |
| Solubility | Soluble in water (red/purple) and ethanol (fluorescent orange-red) |
| Absorption Maximum ( λmax ) | 544 – 550 nm (Aqueous) |
| Absorptivity ( A1%1cm ) | > 700 at λmax |
| Loss on Drying (110°C, 1 Hr) | < 5.0% |
Data synthesized from commercial manufacturer specifications and chemical databases [1, 3].
Mechanisms of Action in Biological Staining
In histological and microbiological applications, Basic Violet 8 functions as a vital stain. The mechanism is not merely physical absorption but a targeted chemical interaction.
Causality of Binding: At physiological pH, cellular nucleic acids (DNA/RNA) are highly negatively charged due to their phosphate backbones. The cationic phenazinium core of Basic Violet 8 acts as an electrophile, forming strong electrostatic bonds with these polyanionic structures [2]. Furthermore, the planar nature of the azine ring allows the dye to intercalate between the base pairs of nucleic acids, anchoring the dye and providing high-contrast visualization of cellular morphology under brightfield or fluorescence microscopy.
Electrostatic interaction mechanism between Basic Violet 8 and cellular targets.
Advanced Applications: Carbon Dot Biosensors
Beyond traditional staining, Basic Violet 8 is now utilized at the forefront of nanotechnology. Researchers have successfully synthesized quasi-spherical, zero-dimensional carbon dots (CDs) using Basic Violet 8 as a primary precursor [4].
Why Basic Violet 8? The sp2 -hybridized π -conjugated structure of the dye provides an excellent carbon source that readily carbonizes. More importantly, the inherent nitrogen atoms within the phenazinium ring facilitate in-situ nitrogen doping of the resulting CDs. This heteroatom doping alters the energy levels of the carbon dots, significantly improving their optical properties and fluorescence quantum yield[4]. These highly luminescent CDs are highly sensitive to electron-accepting molecules and are currently being deployed as fluorescent biosensors for the early detection of diabetes biomarkers and reactive oxygen species (e.g., ClO⁻) [4].
Experimental Protocol: Hydrothermal Synthesis of Fluorescent Carbon Dots
This protocol is designed as a self-validating system; the emergence of specific absorption peaks confirms successful synthesis.
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Precursor Preparation: Dissolve 0.05 g of Basic Violet 8 and 0.5 g of citric acid in 10 mL of deionized water. Rationale: Citric acid acts as the primary carbon source, while Basic Violet 8 acts as both a co-carbon source and a nitrogen dopant.
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Hydrothermal Carbonization: Transfer the homogeneous solution into a 25 mL Teflon-lined stainless steel autoclave. Heat the reactor at 180°C for 6 hours. Rationale: High pressure and temperature induce condensation, polymerization, and subsequent carbonization of the precursors.
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Cooling and Filtration: Allow the autoclave to cool to room temperature naturally. Filter the resulting dark brown solution through a 0.22 µm microporous membrane to remove large, unreacted agglomerates.
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Dialysis (Purification): Transfer the filtrate into a dialysis bag (MWCO 1000 Da) and dialyze against deionized water for 24 hours, changing the water every 6 hours. Rationale: This isolates the <10 nm carbon dots from unreacted small molecules.
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Validation: Analyze the purified CDs via UV-Vis spectroscopy. A successful synthesis is validated by the appearance of two prominent absorption peaks at ~255 nm ( π−π∗ transitions of the sp2 core) and ~542 nm ( n−π∗ transitions from surface functionalities) [4].
Hydrothermal synthesis workflow of fluorescent carbon dots using Basic Violet 8.
Self-Validating Quality Control Protocol
Before utilizing Basic Violet 8 in sensitive biological assays or nanoparticle synthesis, its structural integrity must be verified. Degradation of the dye (e.g., via demethylation) will negatively impact binding affinity and optical yield.
Spectrophotometric Validation Workflow:
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Stock Preparation: Prepare a 0.1% (w/v) stock solution of Basic Violet 8 in HPLC-grade water.
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Dilution: Dilute the stock 1:1000 in water to achieve a working concentration. Causality: Basic Violet 8 is highly prone to H-aggregate formation at high concentrations, which causes a hypsochromic (blue) shift in the absorption spectrum. High dilution ensures the measurement of the monomeric form.
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Measurement: Scan the sample from 400 nm to 700 nm using a UV-Vis spectrophotometer.
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Validation Criteria:
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The λmax must fall strictly between 544 nm and 550 nm [3].
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The calculated absorptivity ( A1%1cm ) must be > 700 .
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Failure Condition: A λmax below 540 nm indicates oxidative degradation or loss of methyl auxochromes, rendering the batch unsuitable for precision applications.
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Conclusion
Basic Violet 8 is a versatile, high-performance phenazinium dye. While its historical value lies in textile dyeing and biological staining due to its strong electrostatic affinity for nucleic acids, its future is firmly rooted in advanced materials science. By leveraging its nitrogen-rich, conjugated core as a precursor for heteroatom-doped carbon dots, researchers can develop next-generation fluorescent biosensors capable of detecting critical disease biomarkers with high sensitivity and specificity.
References
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World Dye Variety. "Basic Violet 8 - World dye variety". World Dye Variety Database. URL:[Link]
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IndiaMART / Shree Chemicals. "Basic Violet 8 at best price in Boisar". IndiaMART B2B Marketplace. URL:[Link]
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Royal Society of Chemistry. "Enhanced biosensing of diabetes biomarkers by using rationally engineered carbon dots". RSC Advances. URL:[Link]
